3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
The compound 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a derivative of aniline and has been the subject of various studies due to its potential applications in medicinal chemistry. It is structurally related to several compounds that have been synthesized and evaluated for their biological activities, such as antiproliferative, allosteric enhancer activity at the A1 adenosine receptor, and anticholinesterase activity .
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline involves multiple steps, including condensation reactions and reductions. For instance, a practical synthesis of a structurally similar compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, was achieved with an overall yield of 82% using cheap and readily available starting materials, highlighting the potential for industrial production . Another study reported the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, which involved an unusual version of the Morita–Baylis–Hillman reaction, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
Ab initio Hartree-Fock and density functional theory investigations have been conducted on compounds with the 4-methylpiperazin-1-yl moiety to determine their conformational stability, molecular structure, and vibrational spectra. These studies have identified multiple stable conformers and provided a detailed understanding of the molecular geometry, which is crucial for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the 4-methylpiperazin-1-yl group can be inferred from their interactions with various biological targets. For example, the antiproliferative activity against cancer cell lines and selective inhibitory effects on oncogenic kinases such as TrkA kinase have been observed . Additionally, allosteric enhancer activity at the A1 adenosine receptor has been reported, which is significantly influenced by the substitution pattern on the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and have been characterized using techniques such as TLC, melting point determination, and NMR spectroscopy. Theoretical calculations have also been used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the charge transfer within the molecule and can influence its biological activity .
Scientific Research Applications
Hypoxic-Cytotoxic Agents : A study discussed the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine and aniline derivatives. Among these, a derivative containing 3-(4-methylpiperazin-1-yl) showed potent activity, demonstrating its potential as a hypoxic-cytotoxic agent (Ortega et al., 2000).
Synthesis of New Amides : Another research focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment. They investigated reactions with various anilines, including 4-methylpiperazin-1-ylmethyl aniline, highlighting its utility in synthesizing amides for potential applications (Koroleva et al., 2011).
Central Nervous System Agents : A study synthesized N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives, including compounds with a 4-methylpiperazin-1-yl group. These were tested for their affinities for various receptors, suggesting their potential as central nervous system agents (Liégeois et al., 1994).
Src Kinase Activity Inhibitors : Research on optimizing 4-phenylamino-3-quinolinecarbonitriles for inhibiting Src kinase activity identified compounds with a 4-methylpiperazine group as potent inhibitors. This finding is significant for developing treatments targeting Src kinase related pathways (Boschelli et al., 2001).
Antimicrobial Activities : A paper focused on synthesizing eperezolid-like molecules with significant antimicrobial activity. It involved the preparation of 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline and its derivatives, demonstrating the compound's relevance in developing new antimicrobial agents (Yolal et al., 2012).
Antiinflammatory and Coronary Dilator Activities : Another study synthesized hexahydroimidazo[1,5-a]pyrazine derivatives, including compounds derived from 4-methylpiperazin-1-yl aniline. These compounds were tested for antiinflammatory and coronary dilator activities, indicating their potential therapeutic uses (Omodei-sale & Toja, 1975).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKPKWGFIBYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356193 | |
Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
16154-72-6 | |
Record name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16154-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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